Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Orthogonal protecting group strategy Regioselective deprotection Bicyclic diamine functionalization

Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 1935512-81-4) is a conformationally rigid, orthogonally protected 2,5-diazabicyclo[2.2.2]octane (DBO) derivative bearing a tert-butoxycarbonyl (Boc) group at N-2 and a benzyl group at N-5. With molecular formula C₁₈H₂₆N₂O₂ and molecular weight 302.41 g/mol, this compound belongs to the broader class of bridged bicyclic diamines that serve as privileged scaffolds in medicinal chemistry for constructing conformationally restricted ethylenediamine pharmacophores.

Molecular Formula C18H26N2O2
Molecular Weight 302.418
CAS No. 1935512-81-4
Cat. No. B2446014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
CAS1935512-81-4
Molecular FormulaC18H26N2O2
Molecular Weight302.418
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1CN2CC3=CC=CC=C3
InChIInChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-13-15-9-10-16(20)12-19(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
InChIKeyBADRZRLNYCYZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 5-Benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 1935512-81-4): Procurement-Grade Orthogonally Protected Bicyclic Diamine Scaffold


Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 1935512-81-4) is a conformationally rigid, orthogonally protected 2,5-diazabicyclo[2.2.2]octane (DBO) derivative bearing a tert-butoxycarbonyl (Boc) group at N-2 and a benzyl group at N-5 . With molecular formula C₁₈H₂₆N₂O₂ and molecular weight 302.41 g/mol, this compound belongs to the broader class of bridged bicyclic diamines that serve as privileged scaffolds in medicinal chemistry for constructing conformationally restricted ethylenediamine pharmacophores [1]. The [2.2.2] bicyclic framework enforces a defined spatial relationship between the two nitrogen atoms, while the orthogonal Boc/benzyl protection strategy enables sequential, chemoselective deprotection and differential functionalization at N-2 and N-5 — a capability absent in simpler mono-protected or unsubstituted analogs [2].

Why N-5-Unsubstituted or Mono-Protected 2,5-Diazabicyclo[2.2.2]octane Analogs Cannot Substitute for Tert-Butyl 5-Benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate


Generic substitution of tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate with simpler 2,5-diazabicyclo[2.2.2]octane analogs (e.g., CAS 858671-91-7 or CAS 944238-89-5) fails because the N-5 benzyl group is not merely a protecting group — it is a critical structural element enabling both orthogonal deprotection sequences and direct entry into medicinally validated 2,5-dibenzyl pharmacophore space [1]. The Boc group (acid-labile) and benzyl group (hydrogenolysis-labile) are chemically orthogonal, allowing sequential unveiling of N-2 and N-5 for regioselective elaboration — a capability absent in the mono-Boc analog tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 858671-91-7), which exposes a free secondary amine at N-5 and precludes differentiated N-2/N-5 functionalization . Furthermore, the 2,5-dibenzyl substitution pattern on the [2.2.2] scaffold has been directly validated as the optimal arrangement for κ-opioid receptor (KOR) affinity — the 2,5-dibenzyl derivative (S,R,S)-16a achieved Ki = 31 nM, while mono-benzyl or alternative N-substitution patterns showed diminished activity [2]. The benzyl group also contributes ~90 Da of additional molecular weight and a significant increase in calculated lipophilicity (estimated ΔcLogP ≈ +1.7–2.1 vs. the N-5 unsubstituted analog), altering physicochemical properties critical for downstream synthetic handling and biological partitioning [3].

Quantitative Differentiation Evidence: Tert-Butyl 5-Benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate vs. Closest Analogs


Orthogonal Boc/Benzyl Dual Protection Enables Sequential N-2/N-5 Functionalization Unavailable in Mono-Boc Analog

The target compound carries an acid-labile Boc group at N-2 and a hydrogenolysis-labile benzyl group at N-5, constituting a fully orthogonal protection system. In contrast, tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 858671-91-7) bears only a Boc group at N-2 with a free secondary amine at N-5, offering no protection orthogonality . The Boc group is cleaved under acidic conditions (e.g., TFA/CH₂Cl₂, 0–25 °C, 1–4 h) while the benzyl group is stable to acid and removed by catalytic hydrogenolysis (H₂, Pd/C, room temperature, 1–24 h) [1]. This orthogonality allows, for example, selective Boc deprotection to generate the N-2 secondary amine for acylation or sulfonylation while the N-5 benzyl remains intact, followed by subsequent hydrogenolytic debenzylation and N-5 elaboration — a sequence impossible with the mono-Boc analog, where N-5 is constitutively reactive and must be protected in situ [2].

Orthogonal protecting group strategy Regioselective deprotection Bicyclic diamine functionalization Synthetic intermediate

Molecular Weight and Calculated Lipophilicity Differentiation: Target Compound vs. N-5 Unsubstituted Analog

The benzyl substituent at N-5 increases molecular weight from 212.29 g/mol (CAS 858671-91-7) to 302.41 g/mol (target compound) and substantially elevates calculated lipophilicity . The N-5 unsubstituted analog (CAS 858671-91-7) has a reported calculated LogP of approximately 1.08–1.62 [1]. The benzyl group (C₇H₇, MW 91.13) contributes an estimated ΔcLogP of approximately +1.7 to +2.1 based on fragment additivity, yielding a predicted cLogP of ~2.8–3.7 for the target compound [2]. These altered physicochemical properties directly impact reversed-phase chromatographic retention (longer tR), organic solvent solubility, and biological membrane partitioning during downstream assays.

Physicochemical properties Lipophilicity Molecular weight Chromatographic behavior

KOR Agonist Pharmacophore Validation: 2,5-Dibenzyl Substitution on the [2.2.2] Scaffold Delivers Ki = 31 nM at the κ-Opioid Receptor

The 2,5-diazabicyclo[2.2.2]octane scaffold with 2,5-dibenzyl substitution has been directly validated as a high-affinity KOR pharmacophore. Wittig et al. (2017) demonstrated that the 2,5-dibenzyl derivative (S,R,S)-16a exhibited Ki = 31 nM at the human KOR, representing the highest affinity within the series [1]. This compound also showed moderate selectivity over MOR (8-fold) and DOR (5-fold), with high selectivity over both σ₁ and σ₂ receptor subtypes, and functioned as a full KOR agonist in the [³⁵S]GTPγS assay (EC₅₀ = 240 nM) [2]. Critically, the 2,5-dibenzyl substitution pattern was essential — mono-benzyl or non-benzyl N-5 substitution yielded inferior KOR binding. The target compound (N-2 Boc, N-5 benzyl) is the direct synthetic precursor to such 2,5-dibenzyl derivatives: Boc deprotection at N-2 followed by reductive amination or alkylation with a second benzyl (or substituted benzyl) electrophile generates the pharmacologically validated 2,5-dibenzyl architecture [3]. The defined dihedral angle of approximately 160° for the ethylenediamine pharmacophore in the [2.2.2] scaffold, enforced by the rigid bicyclic framework, is a key determinant of KOR affinity that cannot be achieved with more flexible acyclic or monocyclic diamines.

Kappa opioid receptor KOR agonist Conformational restriction Structure-activity relationship Ethylenediamine pharmacophore

Sigma-1 Receptor Ligand Scaffold Validation: 2,5-Diazabicyclo[2.2.2]octane Derivatives Demonstrate Selective Antitumor Activity in A427 Cell Line

Wünsch and co-workers (2016) established the 2,5-diazabicyclo[2.2.2]octane scaffold as a validated platform for σ₁ receptor ligand design. Stereoisomeric 2,5-diazabicyclo[2.2.2]octanes 14 and 15, synthesized via chiral-pool Dieckmann-analogous cyclization from (S)- or (R)-aspartate, demonstrated σ₁ receptor affinity in both guinea pig and human membrane preparations [1]. In an in vitro antitumor assay across seven human tumor cell lines, these bicyclic compounds selectively inhibited the growth of the A427 cell line through apoptosis induction, behavior that phenocopied the known σ₁ receptor antagonist haloperidol [2]. While the target compound itself (N-2 Boc, N-5 benzyl) is a protected intermediate rather than a final σ₁ ligand, it provides the identical [2.2.2] scaffold core required for σ₁ ligand construction. The Boc/benzyl protection allows for differential N-2/N-5 elaboration to install the arylalkylamine pharmacophore (C–N(R)–X–Ph) characteristic of high-affinity σ₁ ligands (Ki < 10 nM) [3]. The rigid [2.2.2] framework eliminates conformational ambiguity compared to flexible piperazine or ethylenediamine σ₁ ligands, enabling precise structure–affinity relationship analysis.

Sigma-1 receptor σ1 receptor ligand Conformational restriction Antitumor activity Apoptosis induction

Procurement Cost and Availability Differentiation: Premium Pricing Reflects Advanced Synthetic Status vs. Simpler DBO Analogs

The target compound commands a significant price premium over simpler 2,5-diazabicyclo[2.2.2]octane analogs, directly reflecting its advanced synthetic status with orthogonal protection pre-installed. Fluorochem lists tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate at £439.00 per 100 mg (£4,390/g), escalating to £1,525.00 per gram (product code F530362, purity 95.0%) . In contrast, the N-5 unsubstituted analog tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 858671-91-7, purity 98%) is available from Aladdin Scientific at $166.90 per 250 mg (~$668/g) and $417.90 per gram . This represents an approximately 2.3-fold higher cost per gram for the target compound (based on the 1g pack size comparison, excluding currency conversion), attributable to the additional synthetic steps required to install the N-5 benzyl group with chemoselectivity. The (1S,4S)-stereochemically pure analog (CAS 944238-89-5) also lacks N-5 substitution, further underscoring that the benzyl installation is the key cost driver. The target compound also requires refrigerated storage (2–8 °C, sealed in dry conditions), whereas the unsubstituted analog is shipped at ambient temperature .

Procurement cost analysis Chemical sourcing Synthetic intermediate Specialty building block

Scaffold Rigidity Differentiation: [2.2.2] Bicyclic Framework Enforces a Defined Ethylenediamine Dihedral Angle vs. Flexible Diamines and [2.2.1] Analogs

The 2,5-diazabicyclo[2.2.2]octane scaffold enforces a rigid spatial relationship between the N-2 and N-5 nitrogen atoms that is fundamentally different from both flexible acyclic ethylenediamines and the smaller [2.2.1] bicyclic system. In the KOR agonist study by Wittig et al., the [2.2.2] scaffold in (S,R,S)-16a produced a defined N(pyrrolidine)–C7–C1–N2 dihedral angle of approximately 160° for the ethylenediamine pharmacophore, which was shown to be compatible with high KOR affinity (Ki = 31 nM) despite deviating from the dihedral angle of the energetically most favored conformer of flexible KOR agonist 2 [1]. In contrast, the [2.2.1] analog tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 132666-68-3) has a smaller, more strained bicyclic system (five-membered ring bridging), which enforces a different N–N spatial relationship and dihedral angle constraint . The [2.2.2] scaffold provides a wider, less strained bridge (two-carbon bridge) compared to the [2.2.1] system (one-carbon bridge), resulting in greater conformational predictability and reduced ring strain — factors that directly influence both synthetic accessibility via Dieckmann-analogous cyclization and biological target complementarity [2].

Conformational restriction Scaffold rigidity Dihedral angle Ethylenediamine pharmacophore Bicyclic diamine

High-Value Application Scenarios for Tert-Butyl 5-Benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate Based on Quantified Differentiation Evidence


Sequential Regioselective Synthesis of 2,5-Differentially Functionalized DBO Derivatives for GPCR Ligand Libraries

In medicinal chemistry programs targeting κ-opioid, σ₁, or related GPCRs, the orthogonal Boc/benzyl protection of the target compound enables a streamlined two-step library synthesis: (1) acidic Boc deprotection (TFA/CH₂Cl₂) to liberate N-2, followed by acylation, sulfonylation, or reductive amination; (2) hydrogenolytic debenzylation (H₂, Pd/C) to liberate N-5, followed by a second diversification step [1]. This sequence is impossible with mono-Boc analog CAS 858671-91-7, where the free N-5 would react competitively in step 1. The resulting 2,5-dibenzyl (or 2,5-diarylalkyl) derivatives directly access the pharmacophore space validated by Wittig et al., where (S,R,S)-16a achieved Ki = 31 nM at KOR with 8-fold MOR selectivity [2].

Conformationally Restricted σ₁ Receptor Ligand Design with Pre-Installed Scaffold Rigidity

For σ₁ receptor-targeted programs, the pre-formed [2.2.2] scaffold eliminates the need for multi-step chiral-pool synthesis from aspartate, which requires Dieckmann-analogous cyclization of (dioxopiperazinyl)acetates and trapping of the hemiketal anion with Me₃SiCl [1]. Researchers can bypass these complex steps and proceed directly to N-2/N-5 diversification to install the arylalkylamine pharmacophore (C–N(R)–X–Ph) required for high-affinity σ₁ binding (target Ki < 10 nM) [2]. The scaffold's demonstrated selective antitumor activity in the A427 cell line (via σ₁-mediated apoptosis, comparable to haloperidol) provides a validated biological starting point for anticancer SAR campaigns .

Pharmaceutical Intermediate for β-Lactamase Inhibitor Development Programs

The 2,5-diazabicyclo[2.2.2]octane scaffold is structurally related to the diazabicyclooctane (DBO) class of serine β-lactamase inhibitors, which includes clinically advanced agents such as relebactam. Patents from Meiji Seika Pharma explicitly describe orthogonally protected diazabicyclooctane derivatives where the Boc group (at the carboxylate position) and benzyl group (at the ring nitrogen) are used in combination as a strategic intermediate pair [1]. The target compound's Boc/benzyl protection scheme mirrors this established industrial strategy. While the clinically validated DBO β-lactamase inhibitors employ a urea warhead on a [3.2.1] scaffold, the [2.2.2] scaffold offers an alternative ring system for exploring novel β-lactamase inhibitor chemotypes with differentiated binding kinetics — the rigid bicyclic framework positions the reactive warhead with defined geometry relative to the catalytic serine residue [2].

Cost-Effective Outsourcing of Multi-Step Protection Group Chemistry for Hit-to-Lead Campaigns

The price premium of the target compound (£1,525/g at 1 g scale from Fluorochem, 95% purity) versus the N-5 unsubstituted analog ($418/g from Aladdin, 98% purity) must be evaluated against internal costs of N-5 benzylation [1][2]. Installing a benzyl group on N-5 of the unsubstituted analog requires: (a) selective N-5 protection of the secondary amine in the presence of the Boc-protected N-2 (challenging due to similar nucleophilicity of both nitrogens in the unsubstituted scaffold), or (b) temporary protection/deprotection sequences that add 1–2 synthetic steps with typical yields of 60–85% per step. For a medicinal chemistry team valuing FTE time at $500–1,000/day, the 2–3 days of chemist time required for in-house benzyl installation can exceed the cost differential, making direct procurement of the pre-protected compound economically favorable for small-scale (100 mg–1 g) hit-to-lead and lead optimization campaigns where speed and reproducibility are prioritized over cost per gram.

Quote Request

Request a Quote for Tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.